

(-)-2-Butanol: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: (-)-2-Butanol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties of **(-)-2-Butanol**, also known as (R)-(-)-butan-2-ol. The information is curated for researchers, scientists, and professionals in the field of drug development who utilize chiral compounds and require a thorough understanding of their characteristics. This document summarizes key quantitative data, details experimental methodologies for property determination, and visualizes important concepts and workflows.

Core Chemical and Physical Properties

(-)-2-Butanol is a chiral secondary alcohol with the chemical formula $C_4H_{10}O$.^{[1][2]} As a chiral molecule, it exists as one of two stereoisomers, the other being (+)-2-Butanol or (S)-(+)-butan-2-ol.^{[2][3]} A mixture containing equal amounts of both enantiomers is known as a racemic mixture, which is optically inactive.^{[4][5]}

Physicochemical Data

The fundamental physical and chemical properties of **(-)-2-Butanol** are summarized in the table below. These properties are crucial for its application as a solvent, reagent, and in various analytical techniques.

Property	Value	References
IUPAC Name	(2R)-butan-2-ol	[1]
Synonyms	(R)-(-)-sec-Butanol, (R)-(-)-sec-Butyl alcohol	
CAS Number	14898-79-4	[1][2][6]
Molecular Formula	C ₄ H ₁₀ O	[1][2]
Molecular Weight	74.12 g/mol	[1][2][6]
Appearance	Colorless liquid	[2][6]
Odor	Alcohol-like	[7]
Density	0.807 g/mL at 20 °C	[6]
Boiling Point	97-100 °C	[3][6]
Melting Point	-114.7 °C	[2]
Solubility in water	Soluble (12 parts water)	[2]
Miscibility	Completely miscible with polar organic solvents	[2]
Refractive Index (n _{20/D})	1.397	[6]

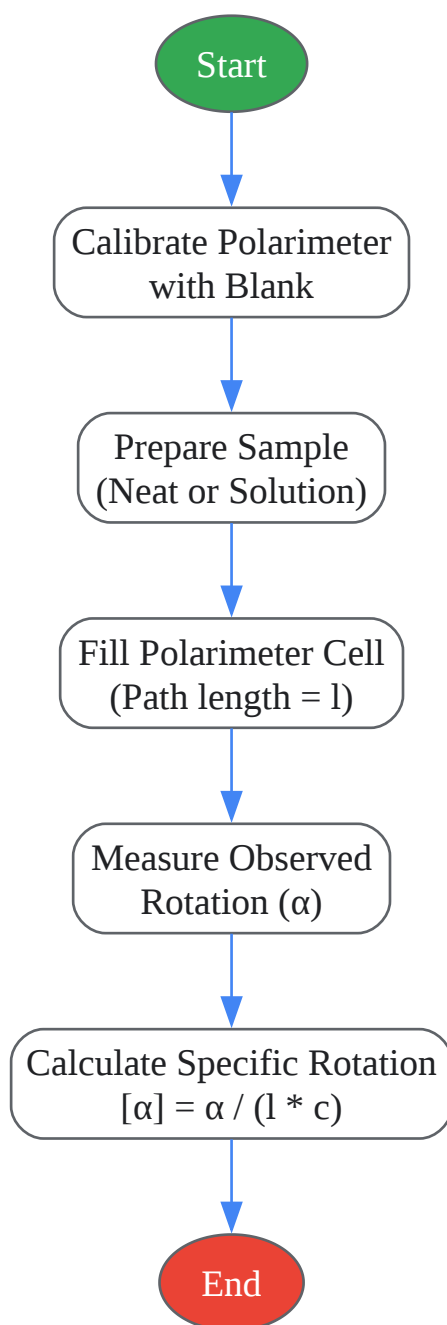
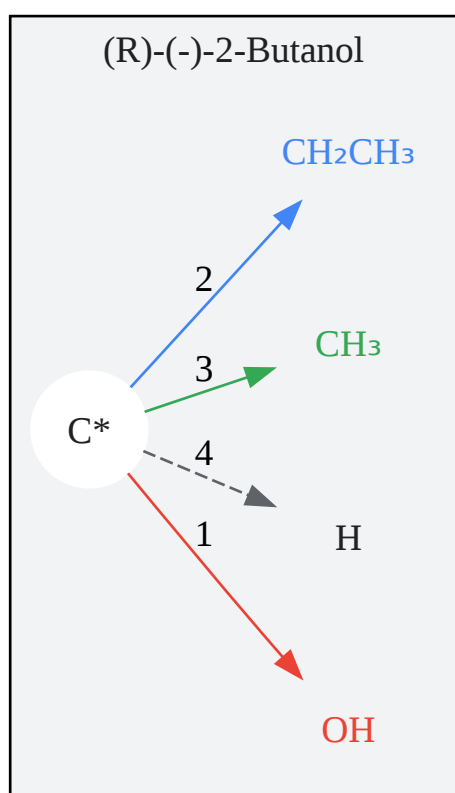
Optical Activity

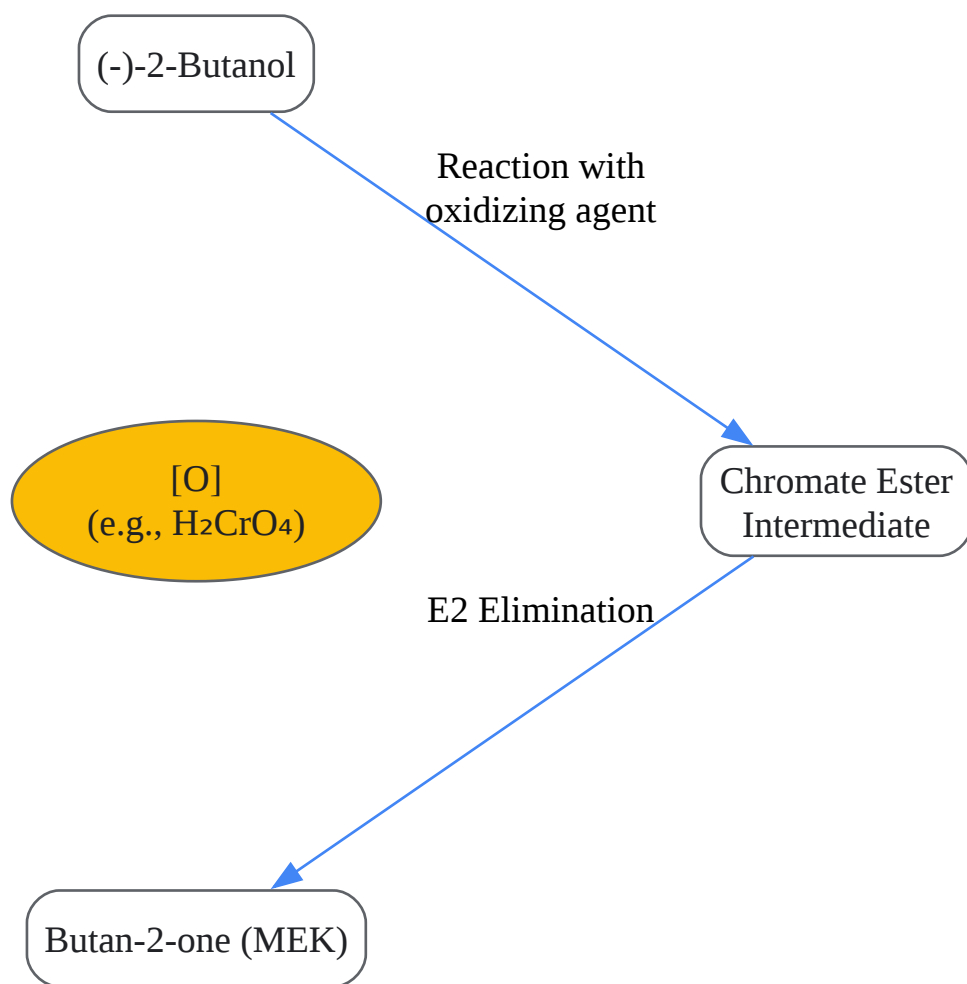
A defining characteristic of **(-)-2-Butanol** is its optical activity, its ability to rotate the plane of polarized light. The specific rotation is a standardized measure of this property.

Property	Value	Conditions	References
Specific Rotation [α] _{20/D}	-13°	neat	[6]
Specific Rotation [α]	-13.5°	[8]	

Stereochemistry of (-)-2-Butanol

The chirality of 2-butanol arises from the presence of a stereocenter at the second carbon atom, which is bonded to four different groups: a hydroxyl group (-OH), a hydrogen atom (-H), a methyl group (-CH₃), and an ethyl group (-CH₂CH₃). The Cahn-Ingold-Prelog (CIP) priority rules assign the (R) configuration to the levorotatory (-)-enantiomer.





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